Home > Products > Screening Compounds P110051 > 4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one
4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one - 1239661-60-9

4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one

Catalog Number: EVT-1664763
CAS Number: 1239661-60-9
Molecular Formula: C8H6ClNO
Molecular Weight: 167.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions

References:[1] An Efficient One-Pot Process for 10-Bromo-8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, an Intermediate to SCH 66336 [] Reaction of dichloroketene and sulfene with N,N-disubstituted 6-aminomethylene-5,6,8,9-tetrahydro-7H-benzocyclohepten-7-ones. Synthesis of 5H-benzo(5,6)cyclohepta(2,1-b)pyran and 5H-benzo(5,6)cyclohepta(1,2-e)-1,2-oxathiin derivatives. [] A Reinvestigation of the Oxidative Rearrangement of Yohimbane‐Type Alkaloids. Part B. Formation of Oxindol (= 1,3‐Dihydro‐2H‐indol‐2‐one) Derivatives [] Synthesis of 4‐methylfuro[3′,2′:5,6]benzofuro[3,2‐c]pyridine [] Alkaloids from Xylariaceae sp., a Marine-derived Fungus [] Syntheses, Crystal Structures, and Biological Activities of Two Enantiomeric 2-Trifluoromethylthieno[2,3-d]pyrimidin-4-amine Derivatives [] Aromatic compounds from the halotolerant fungal strain of Wallemia sebi PXP-89 in a hypersaline medium

Overview

4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one is a heterocyclic compound characterized by its unique molecular structure, which includes a chlorinated pyridine ring fused to a cyclopentane moiety. Its molecular formula is C8H6ClNOC_8H_6ClNO with a molecular weight of approximately 167.59 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical compounds, including analogues of Rasagiline, an antiparkinsonian agent.

Classification

This compound falls under the category of heterocyclic organic compounds, specifically pyridine derivatives. Heterocycles are cyclic compounds that contain atoms of at least two different elements in their rings, and in this case, the presence of nitrogen and chlorine makes it particularly interesting for synthetic organic chemistry.

Synthesis Analysis

Methods

The synthesis of 4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one typically involves the annulation of the pyridine ring to substituted cyclopentanones or their enamines. One common approach utilizes manganese-catalyzed oxidation techniques to facilitate the formation of this compound from simpler precursors .

Technical Details

  1. Starting Materials: The synthesis often begins with cyclopentanone derivatives and pyridine precursors.
  2. Catalysts: Manganese triflate (Mn(OTf)2Mn(OTf)_2) is frequently used as a catalyst in oxidation reactions.
  3. Oxidation Conditions: The reactions can be carried out under mild conditions, typically at room temperature or slightly elevated temperatures, using tert-butyl hydroperoxide as an oxidant .
Molecular Structure Analysis

Structure

The molecular structure of 4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one can be represented with the following canonical SMILES notation: C1CC(=O)C2=NC=CC(=C21)Cl. This notation illustrates the compound's fused ring system and the position of the chlorine substituent.

Data

  • Molecular Formula: C8H6ClNOC_8H_6ClNO
  • Molecular Weight: 167.59 g/mol
  • CAS Number: 1239661-60-9
  • Physical State: Typically appears as a solid or oil depending on the specific synthesis conditions and purity.
Chemical Reactions Analysis

4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one participates in various chemical reactions:

  1. Oxidation: It can undergo oxidation using manganese triflate as a catalyst and tert-butyl hydroperoxide as an oxidant.
  2. Substitution Reactions: The compound can engage in alkylation reactions with agents such as 1,2-dibromoethane and benzyl chloride.
  3. Condensation Reactions: It also participates in multicomponent condensations involving malononitrile and aldehydes, leading to diverse substituted derivatives.
Mechanism of Action

The mechanism of action for 4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one primarily involves its interaction with protein kinases. These interactions are crucial for cell signaling pathways, suggesting that derivatives of this compound may serve as effective inhibitors in therapeutic applications.

Process

The compound's structural features facilitate binding to active sites on target proteins, influencing their activity and potentially leading to therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Specific melting points may vary based on purity but generally fall within typical ranges for similar heterocycles.
  • Solubility: The solubility characteristics depend on the solvent used; it is likely soluble in organic solvents like dichloromethane.

Chemical Properties

  • Reactivity: The presence of the chlorine atom enhances reactivity compared to non-chlorinated analogues.
  • Stability: The stability is influenced by environmental factors such as temperature and pH levels during reactions.
Applications

4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one has several scientific applications:

  1. Medicinal Chemistry: It serves as a precursor for developing pharmaceutical compounds, particularly those targeting neurological conditions like Parkinson's disease.
  2. Fluorescent Probes: Its derivatives are utilized in creating fluorescent probes for biological imaging.
  3. Biological Research: The compound's ability to inhibit protein kinases makes it valuable in drug discovery and development processes aimed at various diseases.
Introduction to 4-Chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one in Contemporary Heterocyclic Chemistry

Historical Evolution of Cyclopenta-Fused Pyridine Derivatives in Organic Synthesis

Cyclopenta-fused pyridine derivatives represent a historically significant class of bicyclic heterocycles that emerged as privileged scaffolds in synthetic organic chemistry during the late 20th century. The parent structure, 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (CAS 31170-78-2), was first reported in the 1970s as a conformationally constrained nicotinamide analogue [6]. This foundational compound established the characteristic structural framework featuring a pyridine ring annulated with a cyclopentanone moiety, creating a planar, electron-deficient system with distinctive reactivity patterns. The subsequent decades witnessed systematic exploration of halogenated derivatives to modulate electronic properties and enhance synthetic utility.

The introduction of chlorine substituents marked a pivotal advancement in this chemical lineage. Early synthetic efforts focused primarily on unsubstituted or simple alkyl derivatives, but synthetic chemists soon recognized that halogenation could profoundly alter both reactivity and biological activity. The development of regioselective chlorination methodologies enabled precise installation of halogen atoms at various positions on the pyridine ring. Positional isomers like 2-chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one (CAS 1150617-92-7) and 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one (CAS 1935126-18-3) emerged as distinct chemical entities with unique properties [2] [3]. These synthetic advances coincided with growing recognition of the pharmaceutical relevance of fused bicyclic heterocycles, particularly in kinase inhibitor development.

Table 1: Historical Development of Key Cyclopenta[b]pyridine Derivatives

CompoundCAS Registry No.First ReportedKey Structural Feature
5,6-Dihydro-7H-cyclopenta[b]pyridin-7-one31170-78-21970sParent ketone structure
2-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one1150617-92-7Early 2000s2-position halogenation
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one1935126-18-32010sRegioisomeric ketone with 4-chloro
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol126053-15-41990sChiral synthetic intermediate
(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol1113047-05-42010sEnantiomerically pure hydroxy derivative

Modern synthetic approaches to these scaffolds employ sophisticated methodologies including transition-metal catalyzed annulations, Friedländer condensations, and ring-closing metathesis. The structural complexity achievable through contemporary synthesis is exemplified by chiral derivatives such as (S)-4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 1113047-05-4), which requires asymmetric reduction or resolution techniques [9]. These historical developments have transformed cyclopenta-fused pyridines from chemical curiosities to indispensable building blocks in medicinal chemistry, with halogenated derivatives occupying a central position in structure-activity relationship studies.

Role of Halogen-Substituted Dihydrocyclopenta[b]pyridinones in Medicinal Chemistry

Halogen-substituted dihydrocyclopenta[b]pyridinones have emerged as critically important pharmacophores in modern drug discovery due to their unique combination of electronic properties, three-dimensional architecture, and bioavailability metrics. The strategic incorporation of chlorine at the 4-position of the 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one scaffold creates a multifunctional chemical entity with enhanced hydrogen-bonding capabilities, optimized lipophilicity profiles, and distinct electrostatic potential surfaces compared to unsubstituted analogues.

The chlorine atom in 4-chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one serves as a versatile handle for further structural elaboration through transition-metal catalyzed cross-coupling reactions, enabling efficient exploration of chemical space around the core scaffold. This synthetic versatility is particularly valuable in lead optimization campaigns where rapid analogue synthesis accelerates structure-activity relationship studies. The electron-withdrawing effect of the chlorine substituent significantly influences the electron density distribution within the pyridine ring, reducing the pKa of the annular nitrogen while increasing the electrophilic character of adjacent carbon atoms. These electronic modifications profoundly impact molecular recognition processes when the scaffold is incorporated into bioactive molecules.

Table 2: Physicochemical Properties of Cyclopenta[b]pyridine Derivatives Relevant to Drug Design

CompoundMolecular FormulaMolecular WeightLogP*TPSA (Ų)Rotatable Bonds
5,6-Dihydro-7H-cyclopenta[b]pyridin-7-oneC₈H₇NO133.151.3529.960
4-Chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one†C₈H₆ClNO167.591.86-2.2529.960
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridineC₈H₈ClN153.612.3112.890
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-olC₈H₈ClNO169.611.2832.340

*Calculated LogP values from computational models [7] [8]†Properties estimated from structural analogues [3] [10]

Medicinal chemists particularly value the chloro-substituted dihydrocyclopenta[b]pyridinone scaffold for its ability to engage in halogen bonding interactions with biological targets. The chlorine atom can function as a halogen bond donor to carbonyl oxygen atoms or other electron-rich sites in protein binding pockets, providing additional binding energy and enhancing selectivity. This interaction has been exploited in the design of kinase inhibitors where the scaffold serves as adenine mimetic, with the chloro substituent positioned to form orthogonal interactions in the adenine binding pocket of various kinases. The rigid, planar structure facilitates deep penetration into hydrophobic binding clefts while maintaining favorable solvation properties essential for cellular permeability.

The metabolic stability of these halogenated derivatives represents another significant pharmaceutical advantage. The absence of easily oxidized C-H bonds adjacent to the annular nitrogen, combined with the stabilizing effect of the chlorine substituent, reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes. Computational predictions for analogues indicate high gastrointestinal absorption (86-94%) and blood-brain barrier permeability (0.85-1.25 CNS MPO score), making this scaffold particularly valuable in central nervous system drug discovery [7]. The integration of these favorable physicochemical properties with synthetic accessibility explains the prominent role of 4-chloro-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one derivatives in contemporary medicinal chemistry programs targeting protein kinases, phosphodiesterases, and various epigenetic regulators.

Table 3: Bioisosteric Relationships in Cyclopenta-Fused Pyridine Derivatives

Pharmaceutical Scaffold4-Chloro Dihydrocyclopenta[b]pyridinone AdvantageRepresentative Therapeutic Target
Quinoline-4-onesEnhanced metabolic stability and reduced planarityKinases (JAK2, FLT3)
4-ChloroquinolinesImproved solubility profile and reduced hERG liabilityAntimicrobial targets
7-AzaindolesSuperior halogen bonding capability and electron deficiencyKinases (ALK, ROS1)
Flavone-based scaffoldsReduced molecular weight and increased three-dimensional characterPhosphodiesterases (PDE4, PDE10)
Purine analoguesSimplified synthesis while maintaining key H-bonding interactionsEpigenetic regulators (BET bromodomains)

Properties

CAS Number

1239661-60-9

Product Name

4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one

IUPAC Name

4-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C8H6ClNO/c9-6-3-4-10-8-5(6)1-2-7(8)11/h3-4H,1-2H2

InChI Key

ODHADRGYOBBLGF-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=NC=CC(=C21)Cl

Canonical SMILES

C1CC(=O)C2=NC=CC(=C21)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.